molecular formula C28H20FN5O2 B11472406 6'-Amino-1-[(4-fluorophenyl)methyl]-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile

6'-Amino-1-[(4-fluorophenyl)methyl]-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile

Cat. No.: B11472406
M. Wt: 477.5 g/mol
InChI Key: FNXLMPUGVULFJB-UHFFFAOYSA-N
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Description

6’-Amino-1-[(4-fluorophenyl)methyl]-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 6’-Amino-1-[(4-fluorophenyl)methyl]-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of indole derivatives with pyrazolone compounds under specific conditions to form the spiro[indole-pyrano[2,3-C]pyrazole] core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorophenyl ring.

    Cyclization: The compound can undergo cyclization reactions to form different ring structures.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6’-Amino-1-[(4-fluorophenyl)methyl]-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites in a unique manner, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other spiro[indole-pyrano[2,3-C]pyrazole] derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties.

Properties

Molecular Formula

C28H20FN5O2

Molecular Weight

477.5 g/mol

IUPAC Name

6'-amino-1-[(4-fluorophenyl)methyl]-3'-methyl-2-oxo-1'-phenylspiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C28H20FN5O2/c1-17-24-26(34(32-17)20-7-3-2-4-8-20)36-25(31)22(15-30)28(24)21-9-5-6-10-23(21)33(27(28)35)16-18-11-13-19(29)14-12-18/h2-14H,16,31H2,1H3

InChI Key

FNXLMPUGVULFJB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)C(=C(O2)N)C#N)C6=CC=CC=C6

Origin of Product

United States

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